4,6-Dimethylpyridine-2-sulfonyl chloride
Description
4,6-Dimethylpyridine-2-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a pyridine ring substituted with methyl groups at positions 4 and 6 and a sulfonyl chloride functional group at position 2. This compound is synthesized via oxidative chlorination of 3-cyano-4,6-dimethylpyridine-2(1H)-thione, a reaction that introduces the sulfonyl chloride moiety . Notably, during isolation, the compound undergoes partial elimination of sulfur dioxide (SO₂), which complicates purification and impacts its stability . Its primary application lies in synthesizing N-substituted sulfonamides through reactions with amines in aqueous media, though the inherent instability necessitates immediate use of the crude product .
Properties
Molecular Formula |
C7H8ClNO2S |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
4,6-dimethylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-3-6(2)9-7(4-5)12(8,10)11/h3-4H,1-2H3 |
InChI Key |
NPRWRNSUXNXBNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethylpyridine-2-sulfonyl chloride can be synthesized through the oxidative chlorination of 4,6-dimethylpyridine-2-thione. This process involves the use of chlorinating agents such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: It can be reduced to form the corresponding sulfinate.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfinates: Formed by reduction.
Scientific Research Applications
4,6-Dimethylpyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4,6-dimethylpyridine-2-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive. This intermediate can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Comparisons
4,6-Dimethylpyridine-2-sulfonyl chloride belongs to a broader class of pyridine sulfonyl chlorides. Key structural analogs include:
Key Findings:
- Stability: The 4,6-dimethyl derivative’s instability (SO₂ elimination) contrasts with non-methylated or mono-methylated analogs, which show greater thermal and chemical stability. Methyl groups likely induce steric strain, accelerating decomposition .
- Synthetic Utility: Unlike 3-cyano-5-R-pyridine-2-sulfonyl chlorides, which form stable intermediates for sulfonamide synthesis, the 4,6-dimethyl variant requires immediate reaction with amines to avoid SO₂ loss, reducing yield reproducibility .
Research Findings and Limitations
- Instability Mechanism: Studies confirm that the 4,6-dimethyl compound’s SO₂ elimination arises from steric crowding destabilizing the sulfonyl chloride group .
- Gaps in Data: Direct comparative data on solubility, melting points, or catalytic applications are absent in available literature. Future studies should quantify thermodynamic stability and explore substituent effects systematically.
Biological Activity
4,6-Dimethylpyridine-2-sulfonyl chloride is a pyridine derivative known for its diverse biological activities and applications in medicinal chemistry. Its unique structure, featuring a sulfonyl chloride group, enhances its reactivity and potential as an intermediate in the synthesis of biologically active compounds. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound is characterized by:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Sulfonyl chloride group : This functional group increases electrophilicity, making it reactive towards nucleophiles.
The biological activity of this compound primarily arises from its ability to form covalent bonds with various biological targets. The sulfonyl chloride group acts as an electrophile, allowing it to react with nucleophilic sites on enzymes and receptors. This can lead to:
- Enzyme inhibition : By binding to active sites, it can inhibit enzymatic activity.
- Modulation of signaling pathways : Interactions with cellular receptors can alter signal transduction.
Antimicrobial Activity
Research has indicated that derivatives of pyridine sulfonyl chlorides exhibit significant antimicrobial properties. For instance:
- Case Study : A study demonstrated that certain sulfonyl chlorides showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
This compound has been investigated for its potential anticancer effects:
- Mechanistic Insights : It was found to induce apoptosis in cancer cell lines by activating caspase pathways .
- Table 1 summarizes the IC50 values for various cancer cell lines treated with this compound:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Neuroprotective Effects
Emerging studies suggest that this compound may also have neuroprotective properties:
- Research Findings : In silico studies indicated that it could interact with neurodegenerative disease targets, potentially modulating pathways involved in neuronal survival .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis:
- Reactivity : The sulfonyl chloride can undergo nucleophilic substitution reactions to form sulfonamides and other derivatives .
- Industrial Use : It is utilized in the synthesis of agrochemicals and pharmaceuticals due to its reactivity profile.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other similar compounds is beneficial:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride | Contains a cyano group at position 3 | Enhanced antimicrobial activity |
| 3-Cyanopyridine-4-sulfonyl chloride | Cyano group at position 3 | Moderate anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
